molecular formula C17H22N2O5 B13972048 (5R)-Tert-butyl 3-methyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate

(5R)-Tert-butyl 3-methyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate

Cat. No.: B13972048
M. Wt: 334.4 g/mol
InChI Key: NXMKCEKENYJMMR-SBXXRYSUSA-N
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Description

(5R)-Tert-butyl 3-methyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a nitrobenzyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-Tert-butyl 3-methyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Nitrobenzyl Group: This step often involves a nucleophilic substitution reaction where a nitrobenzyl halide reacts with the pyrrolidine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(5R)-Tert-butyl 3-methyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid under basic conditions.

    Substitution: The nitrobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium hydroxide (NaOH) for ester hydrolysis.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the carboxylic acid derivative.

    Substitution: Formation of substituted nitrobenzyl derivatives.

Scientific Research Applications

(5R)-Tert-butyl 3-methyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5R)-Tert-butyl 3-methyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring may also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (5R)-Tert-butyl 3-methyl-5-(4-aminobenzyl)-2-oxopyrrolidine-1-carboxylate: Similar structure but with an amino group instead of a nitro group.

    (5R)-Tert-butyl 3-methyl-5-(4-methylbenzyl)-2-oxopyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

(5R)-Tert-butyl 3-methyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

IUPAC Name

tert-butyl (5R)-3-methyl-5-[(4-nitrophenyl)methyl]-2-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C17H22N2O5/c1-11-9-14(10-12-5-7-13(8-6-12)19(22)23)18(15(11)20)16(21)24-17(2,3)4/h5-8,11,14H,9-10H2,1-4H3/t11?,14-/m1/s1

InChI Key

NXMKCEKENYJMMR-SBXXRYSUSA-N

Isomeric SMILES

CC1C[C@@H](N(C1=O)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1CC(N(C1=O)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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